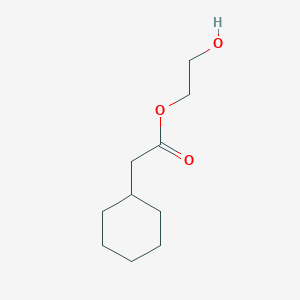
2-Hydroxyethyl cyclohexylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl cyclohexylacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a cyclohexyl ring attached to an acetate group, with a hydroxyethyl group as a substituent. This compound is known for its pleasant odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl cyclohexylacetate can be synthesized through the esterification reaction between cyclohexylacetic acid and 2-hydroxyethanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and productivity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2-Hydroxyethyl cyclohexylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield cyclohexylacetic acid and 2-hydroxyethanol.
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of cyclohexylacetate.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Cyclohexylacetic acid and 2-hydroxyethanol.
Oxidation: Cyclohexylacetate.
Reduction: Cyclohexylmethanol and ethylene glycol.
科学的研究の応用
2-Hydroxyethyl cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential use as a bioactive compound in pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance industry for its pleasant odor and as a solvent in various formulations.
作用機序
The mechanism of action of 2-hydroxyethyl cyclohexylacetate involves its interaction with biological membranes and enzymes. The hydroxyethyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, the cyclohexyl ring can interact with hydrophobic regions of proteins, influencing their conformation and function.
類似化合物との比較
Similar Compounds
Cyclohexyl acetate: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
2-Hydroxyethyl benzoate: Contains a benzene ring instead of a cyclohexyl ring, leading to different reactivity and uses.
Ethyl cyclohexylacetate: Has an ethyl group instead of a hydroxyethyl group, affecting its solubility and chemical behavior.
Uniqueness
2-Hydroxyethyl cyclohexylacetate is unique due to the presence of both a hydroxyethyl group and a cyclohexyl ring. This combination imparts distinct chemical properties, such as increased solubility in water and the ability to form hydrogen bonds, making it valuable in various applications.
特性
CAS番号 |
113435-88-4 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
2-hydroxyethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C10H18O3/c11-6-7-13-10(12)8-9-4-2-1-3-5-9/h9,11H,1-8H2 |
InChIキー |
GLHDKULSVRHJJI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


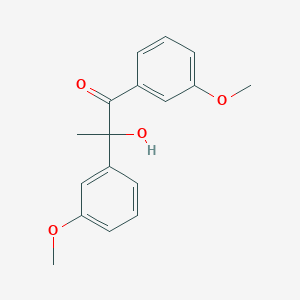

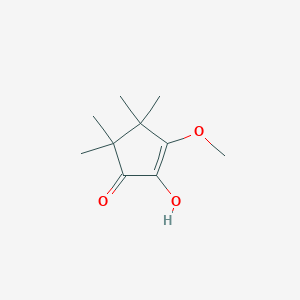
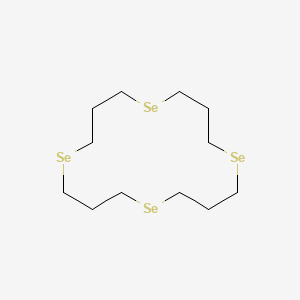

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
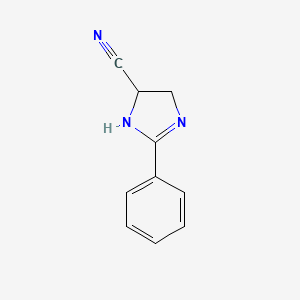
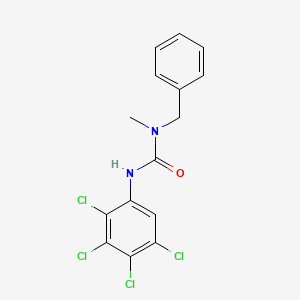
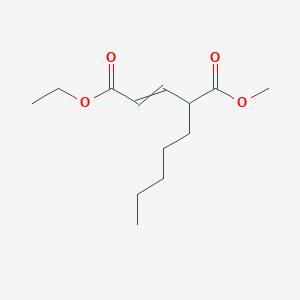
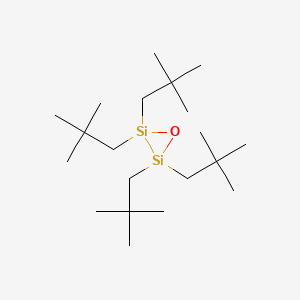
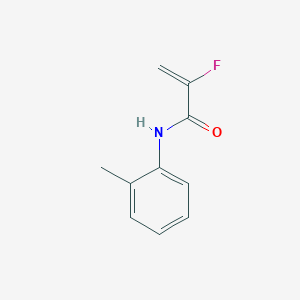
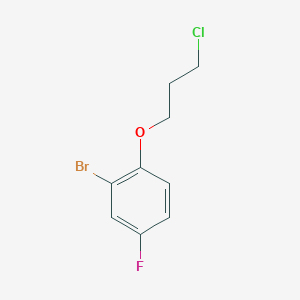
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
